

Spectroscopic Analysis of N,N-Dimethylbutylamine: A Technical Guide

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Compound of Interest

Compound Name: *N,N-Dimethylbutylamine*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **N,N-Dimethylbutylamine**. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **N,N-Dimethylbutylamine**.

Table 1: ^1H NMR Spectroscopic Data for N,N-Dimethylbutylamine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.22	t	2H	-CH ₂ -N
2.21	s	6H	-N(CH ₃) ₂
1.43	m	2H	-CH ₂ -CH ₂ -N
1.31	m	2H	-CH ₂ -CH ₃
0.92	t	3H	-CH ₃

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethylbutylamine

Chemical Shift (δ) ppm	Assignment
59.5	-CH ₂ -N
45.4	-N(CH ₃) ₂
29.3	-CH ₂ -CH ₂ -N
20.7	-CH ₂ -CH ₃
14.1	-CH ₃

Solvent: CDCl₃. Data extracted from a publicly available spectrum.

Table 3: Infrared (IR) Spectroscopic Data for N,N-Dimethylbutylamine

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2800	Strong	C-H stretch (alkane)
1470 - 1450	Medium	C-H bend (alkane)
1250 - 1020	Medium	C-N stretch (aliphatic amine)
No significant absorption > 3000	-	Absence of N-H stretch, characteristic of a tertiary amine[1]

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of **N,N-Dimethylbutylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of **N,N-Dimethylbutylamine**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

2. ¹H NMR Data Acquisition:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Program: Standard single-pulse experiment
- Spectral Width: 0-10 ppm
- Number of Scans: 16
- Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s

3. ^{13}C NMR Data Acquisition:

- Instrument: 100 MHz NMR Spectrometer
- Pulse Program: Proton-decoupled pulse sequence
- Spectral Width: 0-100 ppm
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.0 s

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H NMR spectrum.
- Identify the chemical shifts of the peaks in both ^1H and ^{13}C NMR spectra.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- **N,N-Dimethylbutylamine** is a liquid and can be analyzed neat.
- Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:

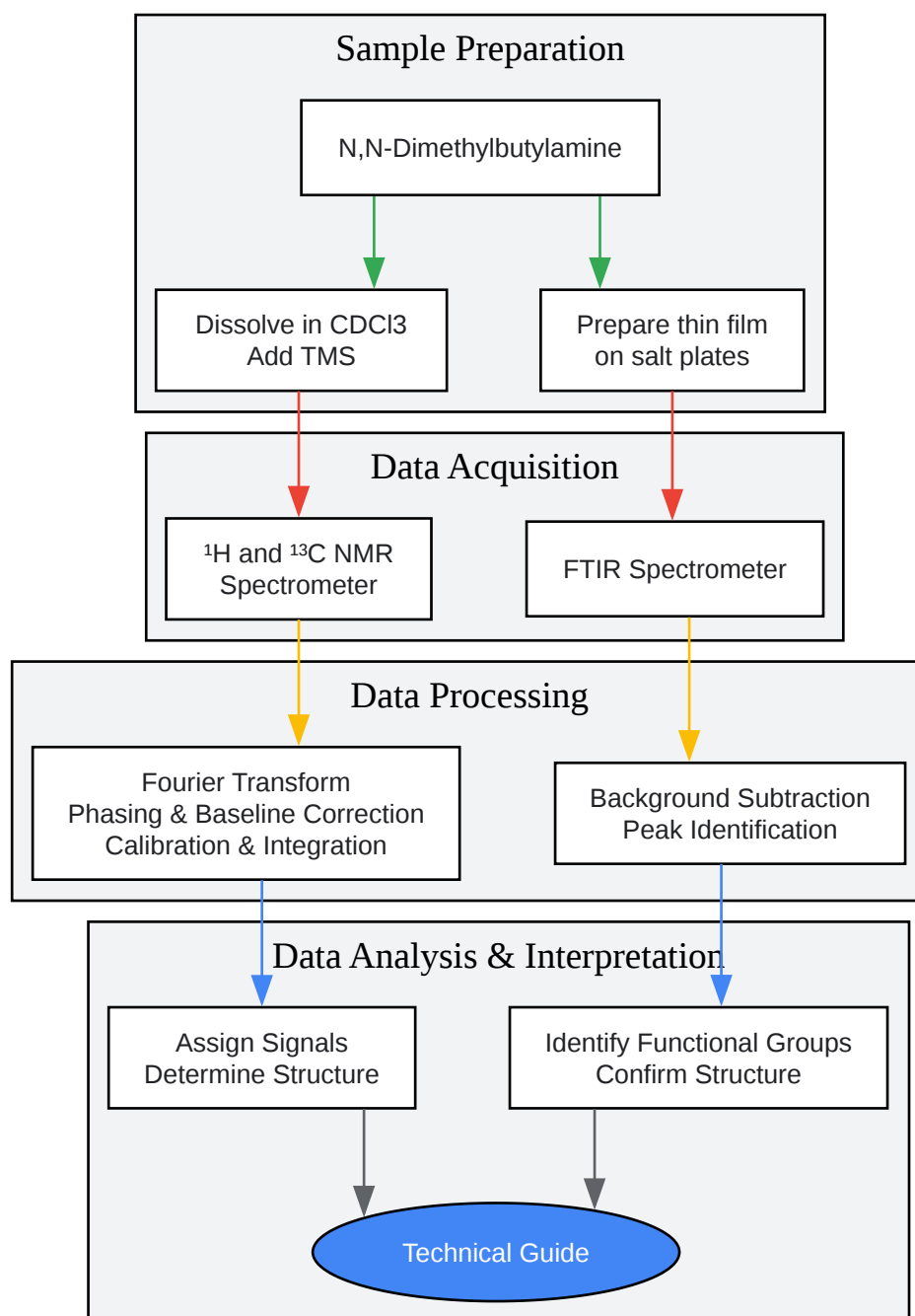
- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmittance
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16
- Acquire a background spectrum of the clean salt plates before running the sample.

3. Data Processing:

- Ratio the sample spectrum against the background spectrum to obtain the final transmittance or absorbance spectrum.
- Identify the wavenumbers of the major absorption bands.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N,N-Dimethylbutylamine**.



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Spectroscopic Analysis Workflow

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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